2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde
Description
Properties
IUPAC Name |
2-bromo-6-pyrrolidin-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c12-10-4-3-5-11(9(10)8-14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKLFSBFDYBQIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=CC=C2)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743016 | |
| Record name | 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375069-38-7 | |
| Record name | 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination Strategies
| Parameter | Optimal Value |
|---|---|
| Brominating Agent | HBr/H₂O₂ or NBS |
| Catalyst | FeBr₃ (for electrophilic) |
| Solvent | Dichloromethane or BTF |
| Yield | 85–99% |
Aldehyde Group Installation
The Vilsmeier-Haack reaction is frequently employed to introduce the formyl group. This involves treating the brominated intermediate with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at low temperatures (0–5°C). Alternative methods include oxidation of benzyl alcohols using DMSO-based systems, as demonstrated in the synthesis of benzaldehyde derivatives.
Vilsmeier-Haack Protocol:
-
Reagents: POCl₃ (1.2 equiv), DMF (1.5 equiv)
-
Conditions: 0–5°C, 2–4 hours
-
Workup: Quenching with ice-water, extraction with ethyl acetate
Catalytic and Solvent Optimization
Role of Catalysts in Cross-Coupling
Palladium-catalyzed cross-coupling reactions enhance efficiency in multi-step syntheses. For instance, a Suzuki-Miyaura coupling protocol using Pd(0) complexes (e.g., Pd₂(dba)₃) achieves high turnover numbers (TONs > 1,000,000) for aryl halide functionalization. In the context of this compound, morpholine and piperidine have been identified as effective catalysts for condensation reactions, improving yields from 60% to 74%.
Catalyst Screening Data:
| Entry | Catalyst | Solvent | Additive | Yield (%) |
|---|---|---|---|---|
| 1 | Piperidine | EtOH | – | 60 |
| 2 | Morpholine | TFE | 4Å MS | 74 |
Solvent Effects on Reaction Efficiency
Polar aprotic solvents (e.g., DMF, acetonitrile) favor SNAr reactions, while fluorinated alcohols (TFE) enhance catalytic activity in oxidation steps. A comparative study revealed that switching from ethanol to TFE increased yields by 14% due to improved solubility and stabilization of intermediates.
Purification and Analytical Validation
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using appropriate reagents.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses boronic acids, palladium catalysts, and bases such as potassium carbonate in solvents like ethanol or water.
Oxidation: Uses oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: New aromatic compounds with various substituents replacing the bromine atom.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Scientific Research Applications
Medicinal Chemistry
1.1 Synthesis of Pharmaceutical Compounds
2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that lead to the development of compounds with specific biological activities. For instance, it can be utilized in synthesizing thiosemicarbazones, which have shown promising results in biological assays against various diseases .
1.2 Biological Activity
Research has indicated that derivatives of this compound exhibit notable biological activities. For example, compounds synthesized from this aldehyde have demonstrated inhibitory effects on certain enzymes, with varying potencies based on structural modifications. A study reported that specific derivatives exhibited IC50 values indicating their effectiveness as potential therapeutic agents .
Synthetic Applications
2.1 Organic Synthesis
The compound is instrumental in organic synthesis due to its reactivity and ability to undergo various chemical transformations. It can participate in nucleophilic substitutions and coupling reactions, making it a versatile building block for constructing complex organic molecules .
2.2 Case Studies in Synthesis
A notable case study involves the synthesis of pyrrolidine-based compounds using this compound as a starting material. The synthetic pathway typically involves bromination followed by alkylation and cyclization steps to create more complex structures with potential biological activity .
Agricultural Applications
3.1 Herbicidal Activity
Recent research has identified this compound derivatives as having herbicidal properties. These compounds are being explored for their effectiveness in controlling weed populations in agricultural settings, offering a potential alternative to traditional herbicides .
3.2 Development of Agrochemicals
The compound's structure allows for the design of agrochemicals that target specific plant species while minimizing harm to non-target organisms. This specificity is crucial for sustainable agricultural practices and pest management strategies .
Data Tables
To summarize the findings related to the applications of this compound, the following tables provide insights into its biological activities and synthetic applications.
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Intermediate for drug synthesis; derivatives show enzyme inhibition |
| Biological Activity | IC50 values range indicating potency against various targets |
| Synthetic Applications | Versatile building block; participates in nucleophilic substitutions |
| Agricultural Applications | Herbicidal properties; potential for targeted weed control |
Mechanism of Action
The mechanism of action of 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde depends on the specific application. In chemical reactions, it acts as a substrate that undergoes transformations through various reaction pathways. In biological systems, it may interact with enzymes or receptors, potentially inhibiting their activity by binding to active sites or altering their conformation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde with three structurally related aldehydes:
*Estimated based on pyrrolidine’s lower lipophilicity vs. piperidine.
†Predicted reduction due to morpholine’s oxygen atom increasing polarity.
‡Piperazine’s additional nitrogen enhances hydrophilicity.
Key Observations:
- However, the piperidine analog exhibits higher XLogP3 (3 vs. ~2.5), suggesting greater lipophilicity, which may improve membrane permeability in drug design .
- Electronic Effects: Pyrrolidine’s saturated ring donates electrons more efficiently than morpholine or piperazine due to its lack of electronegative heteroatoms (e.g., oxygen in morpholine). This electron-donating capacity could stabilize intermediates in condensation reactions (e.g., hydrazone formation) .
- Hydrogen Bonding: Morpholine and piperazine derivatives have higher H-bond acceptor counts (3 vs.
Commercial and Practical Considerations
- Availability: The discontinuation of this compound contrasts with the commercial accessibility of its piperidinyl analog (CAS 1375068-93-1) .
Biological Activity
2-Bromo-6-(pyrrolidin-1-yl)benzaldehyde is an organic compound characterized by a bromine atom at the 2-position and a pyrrolidine ring at the 6-position of a benzaldehyde structure. Its molecular formula is C11H12BrN, with a molecular weight of approximately 254.123 g/mol. This compound has garnered attention for its potential biological activities, particularly in enzyme interactions and as a building block in medicinal chemistry.
Chemical Structure and Properties
The unique structural features of this compound contribute to its chemical reactivity and biological activity. The bromine atom enhances binding affinity through halogen bonding, while the pyrrolidine ring facilitates stable complex formation with biomolecules.
| Property | Value |
|---|---|
| Molecular Formula | C11H12BrN |
| Molecular Weight | 254.123 g/mol |
| Structural Features | Bromine, Pyrrolidine |
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Enzyme Modulation : The compound has been identified as a modulator of enzyme activity, influencing biochemical pathways and cellular responses.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although detailed investigations are still required to confirm these findings.
- Anticancer Potential : There is ongoing research exploring its potential as an anticancer agent, particularly due to its interactions with specific cellular targets.
Case Studies
While direct case studies specifically on this compound are scarce, related compounds have been studied extensively. For instance:
- Interaction with Cytochrome P450 Enzymes : Similar compounds have shown interactions with cytochrome P450 enzymes, which play a vital role in drug metabolism and detoxification processes.
- Cell Signaling Pathways : Studies indicate that compounds with similar structures can influence G-protein coupled receptors (GPCRs) and ion channels, suggesting that this compound may have comparable effects.
Research Findings
Recent research highlights several key findings regarding the biological activity of this compound:
- Enzyme Interaction Studies : The compound has demonstrated the ability to form stable complexes with proteins, which can alter enzyme activity and downstream signaling pathways.
| Biological Activity | Observation |
|---|---|
| Enzyme Modulation | Alters activity of oxidoreductases |
| Antimicrobial Activity | Potential effects observed; further studies needed |
| Anticancer Activity | Investigated for effects on tumor cell viability |
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
